![molecular formula C13H23NO B12088556 2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol](/img/structure/B12088556.png)
2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({Bicyclo[221]heptan-2-yl}amino)cyclohexan-1-ol is a complex organic compound featuring a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol typically involves multiple steps:
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Amination: The resulting bicyclo[2.2.1]heptane derivative is then subjected to amination, often using ammonia or an amine under high pressure and temperature.
Cyclohexanol Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines, typically using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), sulfonates (e.g., tosylates)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique mechanical or chemical properties.
作用機序
The mechanism by which 2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological receptors, altering signal transduction pathways. The bicyclic structure allows for specific binding interactions, which can modulate the activity of enzymes or receptors.
類似化合物との比較
Similar Compounds
Norbornane: A simpler bicyclic compound with similar structural features.
Cyclohexanol: Shares the cyclohexanol moiety but lacks the bicyclic structure.
2-Aminocyclohexanol: Similar in having an amino and hydroxyl group but without the bicyclic framework.
Uniqueness
2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol is unique due to its combination of a bicyclic structure with an amino and hydroxyl group, providing distinct chemical reactivity and potential for diverse applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential advancements in chemistry, biology, medicine, and industry.
特性
分子式 |
C13H23NO |
|---|---|
分子量 |
209.33 g/mol |
IUPAC名 |
2-(2-bicyclo[2.2.1]heptanylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H23NO/c15-13-4-2-1-3-11(13)14-12-8-9-5-6-10(12)7-9/h9-15H,1-8H2 |
InChIキー |
VINSSNVLOWRZHF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)NC2CC3CCC2C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




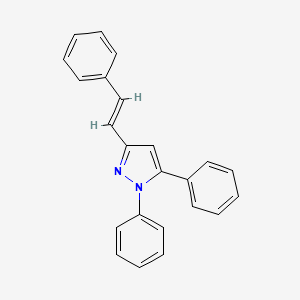
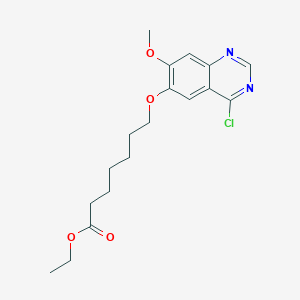
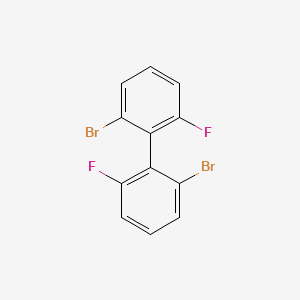
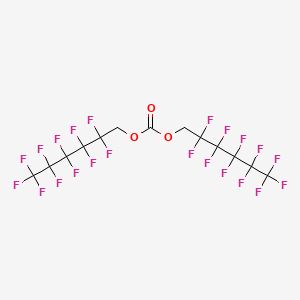


![Acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester](/img/structure/B12088521.png)
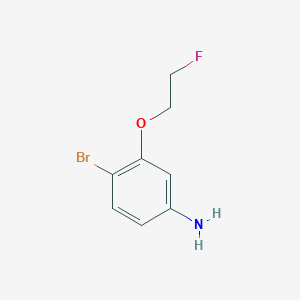


![(2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B12088552.png)

